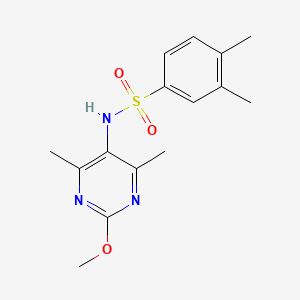
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a pyrimidine ring substituted with methoxy and dimethyl groups, and a benzenesulfonamide moiety with additional methyl substitutions.
準備方法
The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxyacetaldehyde and dimethylurea under acidic or basic conditions.
Substitution Reactions: The methoxy and dimethyl groups are introduced via substitution reactions using suitable reagents.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
科学的研究の応用
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, particularly in the context of bacterial dihydropteroate synthase.
Medicine: Its structural similarity to other sulfonamide antibiotics suggests potential antibacterial properties, making it a subject of research in drug development.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of antibacterial activity, it may inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
類似化合物との比較
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamides such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents on the aromatic ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring but different substituents.
Sulfisoxazole: Features an isoxazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
生物活性
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
This sulfonamide derivative exhibits several biological activities, primarily related to its interactions with specific biological targets. The following table summarizes key findings regarding its biological activity:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through inhibition of folate synthesis. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, including HeLa and A549 cells. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. |
The biological activity of this compound can be attributed to several mechanisms:
- Folate Synthesis Inhibition : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for HeLa and A549 cell lines were determined to be approximately 10 µM and 15 µM, respectively. This suggests a promising potential for development as an anticancer agent.
Antimicrobial Efficacy
Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent.
特性
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-6-7-13(8-10(9)2)22(19,20)18-14-11(3)16-15(21-5)17-12(14)4/h6-8,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIIXPANMZAPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














